UBP 1112

mGluR pharmacology Receptor selectivity Spinal cord physiology

Research on mGluR subtypes is often confounded by non-selective tools like (S)-MCPG, leading to ambiguous data. UBP 1112 solves this as a definitive Group III metabotropic glutamate receptor antagonist with 96-fold selectivity over Group II and no ionotropic activity. - Highest affinity in its class (Kd 5.1 μM) vs. analogs UBP 1111 and UBP 1110. - Essential control for pain/neuroplasticity studies; validated pA2 of 5.3 against (S)-AP4. - Supplied at ≥99% HPLC purity, ensuring reproducibility free from impurity artifacts.

Molecular Formula C10H14NO5P
Molecular Weight 259.20 g/mol
Cat. No. B1662276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP 1112
Synonymsα-Methyl-3-methyl-4-phosphonophenylglycine
Molecular FormulaC10H14NO5P
Molecular Weight259.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O
InChIInChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16)
InChIKeyLLEOLNUKLKCAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UBP 1112: Group III mGluR Antagonist Profile


UBP 1112 ((RS)-α-Methyl-3-methyl-4-phosphonophenylglycine) is a phenylglycine derivative that functions as a potent and selective competitive antagonist for Group III metabotropic glutamate receptors (mGluRs) [1]. It is a standard research tool for dissecting the physiological roles of mGlu4, mGlu6, mGlu7, and mGlu8 receptor subtypes. In functional assays, UBP 1112 antagonizes the depression of synaptic transmission induced by the Group III agonist (S)-AP4 with a pA2 of 5.3 [1]. The compound is available from reputable suppliers at high purity (≥99% HPLC) suitable for robust and reproducible experimental outcomes .

WorkflowGroup III mGluR pathway studies (mGlu4, 6-8)
SelectionReported selective competitive antagonist profile
Use ContextElectrophysiology, pain signaling, GPCR deconvolution

Why UBP 1112 Cannot Be Substituted


The pharmacological subclassification of metabotropic glutamate receptors (Group I, II, and III) is critical, as receptor subtypes exhibit opposing or distinct modulatory roles in synaptic transmission, neuroplasticity, and pain signaling [1]. Generic or older mGluR antagonists, such as (S)-MCPG (a non-selective Group I/II antagonist) or LY341495 (a potent Group II antagonist with residual Group III activity), cannot resolve the specific contribution of Group III receptors [2]. Using a non-selective tool introduces confounding variables and ambiguous data interpretation. UBP 1112 addresses this gap by providing a high degree of selectivity for Group III over Group II and I receptors, which is essential for accurately delineating mGluR subtype-specific mechanisms in neuroscience and pain research [1].

Non-selective antagonists may confound Group III readouts
UBP 1112: selective for Group III. (S)-MCPG (Group I/II) or older tools may activate or block multiple mGluR subtypes, obscuring Group III-specific mechanisms.
Mixed Group II/III tools can shift pathway interpretation
LY341495 retains Group II potency with residual Group III activity; replacing UBP 1112 may introduce unintended Group II modulation and ambiguous data.

UBP 1112: Evidence & Comparisons


Superior Group III Selectivity

UBP 1112 demonstrates a 96-fold selectivity for Group III mGluRs (Kd = 5.1 μM) over Group II mGluRs (Kd = 488 μM) [1]. This selectivity ratio is a substantial improvement over earlier-generation phenylglycine antagonists like MPPG (12-fold selective) and CPPG (30-fold selective) when assessed in the same functional assay system in neonatal rat spinal cord [2]. This quantitative difference directly impacts the ability to attribute observed physiological effects specifically to Group III mGluRs.

Group III Selectivity
Head-to-head
96× selectivity (Group III Kd 5.1 μM vs Group II Kd 488 μM)
Reported selectivity ratio for Group III over II
Rat spinal cord; MPPG 12×, CPPG 30×
mGluR pharmacology Receptor selectivity Spinal cord physiology

Enhanced Potency vs Related Analogs

In a direct comparison of three novel phenylglycine derivatives from the same study, UBP 1112 (apparent KD = 5.1 ± 0.3 μM) was the most potent antagonist of (S)-AP4-induced synaptic depression, outperforming its closely related analogs UBP 1111 (5.4 ± 0.6 μM) and UBP 1110 (7.4 ± 2.3 μM) [1]. This structure-activity relationship (SAR) data indicates that the 3-methyl substitution on the phenyl ring of UBP 1112 confers optimal antagonist activity at Group III receptors compared to 3-methoxy or 3-chloro substitutions.

Potency vs. Analogs
Head-to-head
UBP 1112 Kd = 5.1 μM; UBP 1111 5.4 μM; UBP 1110 7.4 μM
SAR: 3-methyl substitution yields reported Kd rank
fDR-VRP assay, neonatal rat spinal cord
Structure-activity relationship mGluR antagonist Synaptic transmission

Clean Pharmacological Profile

UBP 1112 exhibits a remarkably clean pharmacological profile, with no significant activity at Group I mGluRs, NMDA, AMPA, or kainate receptors (IC50 > 1 mM for all) [1]. This contrasts with other Group III antagonists, such as CPPG, which retains some measurable antagonist activity at Group I receptors (KB = 0.65 ± 0.07 nM) . This lack of cross-reactivity with major excitatory neurotransmitter systems eliminates a common source of experimental artifact in electrophysiological and behavioral studies.

Off-target Profile
Head-to-head
IC50 >1 mM (Group I, NMDA, AMPA, kainate); CPPG KB = 0.65 nM (Group I)
Reported minimal cross-reactivity with ionotropic/Group I receptors
Spinal cord motoneuron responses; cortical slice data for CPPG
Off-target activity Receptor profiling Selectivity

Functional Potency in Nociceptor Modulation

In an ex vivo skin-nerve preparation, application of UBP 1112 (30 μM) significantly potentiated capsaicin (CAP)-induced nociceptor discharge rates by 160% relative to CAP alone [1]. This effect was more pronounced than that of the Group II-selective antagonist APICA (127% increase at 100 μM) and the mixed Group II/III antagonist LY341495 (88% increase at 100 μM) in the same experimental system [1]. This demonstrates UBP 1112's robust efficacy and superior functional impact at the single-fiber level in a well-established pain model.

Nociceptor Modulation
Head-to-head
UBP 1112 (30 μM): 160% increase over CAP; APICA (100 μM): 127%; LY341495 (100 μM): 88%
Reported nociceptor discharge potentiation at lower concentration
Ex vivo skin-nerve, C-mechanoheat nociceptors
Nociception Pain research TRPV1 Electrophysiology

UBP 1112 Application Scenarios


Synaptic Plasticity (LTP/LTD) Studies

Based on its 96-fold selectivity for Group III over Group II receptors [1] and lack of activity at ionotropic receptors [1], UBP 1112 is the reagent of choice for experiments investigating the role of Group III mGluRs (mGlu4, mGlu6-8) in long-term potentiation (LTP) or long-term depression (LTD). Unlike older tools like MPPG or CPPG, its high selectivity ensures that any observed modulation of plasticity is accurately assigned to Group III receptors, a critical requirement for publications in high-impact neuroscience journals.

Target Engagement in Pain Models

Given its demonstrated superior functional potency in enhancing capsaicin-induced nociceptor activity compared to APICA and LY341495 [1], UBP 1112 is an essential control agent for studies exploring the analgesic potential of Group III mGluR agonists or positive allosteric modulators (PAMs). Its use is particularly valuable in ex vivo skin-nerve or in vivo behavioral studies of neuropathic and inflammatory pain to confirm that observed effects are mediated via a Group III mGluR-dependent mechanism.

SAR & Medicinal Chemistry Optimization

The direct comparative potency data showing UBP 1112 (5.1 μM Kd) outperforms its analogs UBP 1111 (5.4 μM) and UBP 1110 (7.4 μM) [1] establishes it as a benchmark ligand for SAR studies. Medicinal chemistry programs aiming to develop next-generation Group III mGluR antagonists or allosteric modulators can use UBP 1112 as a reference standard to benchmark improvements in affinity and selectivity, ensuring that new chemical entities offer a tangible advantage over this well-characterized probe.

Deconvolving Complex GPCR Signaling

For contract research organizations (CROs) or academic core facilities running GPCR panels, UBP 1112 serves as a definitive negative control for Group I and II mGluRs and ionotropic receptors (IC50 > 1 mM) [1]. This is critical when profiling novel glutamatergic compounds to rule out unwanted Group III antagonist activity. Its high purity (≥99% HPLC) [2] ensures that results are not confounded by impurities, providing reliable and reproducible data for client reports and publications.

Application
Selection Property
Validation Focus
Synaptic Plasticity (LTP/LTD)
Group III-selective antagonist (mGlu4/6/7/8)
Group III-mediated plasticity endpoint attribution
Pain Model Target Engagement
Functional response in nociceptor assay
Capsaicin-induced discharge modulation endpoints
SAR & Medicinal Chemistry
Reported Kd ranking among phenylglycine analogs
Affinity benchmarking for lead optimization
GPCR Panel Deconvolution
Profiled selectivity against ionotropic & Group I/II receptors
Negative control for Group III antagonist activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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